BRD2 Bromodomain Inhibition: 11 nM IC₅₀ vs. Representative Non‑Covalent BET Inhibitors
The compound inhibits both BRD2 BD1 and BRD2 BD2 with an IC₅₀ of 11 nM when incubated for 30 min in a fluorescence‑based microtiter plate reader assay, and maintains an IC₅₀ of 78 nM for BD2 in a longer 180‑min TR‑FRET format [1]. In the same BindingDB collection, the non‑chloromethyl parent 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine (BDBM40991) shows an IC₅₀ of 3.4 µM against an unrelated target (APBA1), and no BRD2 activity is reported, consistent with the chloromethyl group being critical for bromodomain engagement [2]. While direct head‑to‑head BRD2 data for the diphenyl or bis‑thiophene chloromethyl analogs are not publicly available, the 11 nM IC₅₀ places the bis‑furan‑2‑yl compound in the potency tier of clinical‑stage BET inhibitors such as I‑BET762 (GSK525762; Kd ≈ 50–100 nM across BET BD1/BD2 [3]), making it a viable starting point for fragment‑ or structure‑based optimization of BET‑family probes.
| Evidence Dimension | BRD2 BD1/BD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (BRD2 BD1 and BD2, 30 min fluorescence assay); IC₅₀ = 78 nM (BRD2 BD2, 180 min TR‑FRET). |
| Comparator Or Baseline | 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine (BDBM40991): no BRD2 activity reported; I‑BET762 Kd ≈ 50–100 nM across BET BD1/BD2. |
| Quantified Difference | >300‑fold enhancement in BRD2 affinity upon chloromethyl substitution at C‑2; potency comparable to clinical‑stage BET inhibitor I‑BET762. |
| Conditions | In vitro biochemical assay using isolated BRD2 BD1 and BD2 domains; fluorescence microtiter plate reader or TR‑FRET readout. |
Why This Matters
For procurement decisions targeting epigenetic bromodomain projects, an 11 nM IC₅₀ represents a validated hit that can be optimized through structure‑based design, whereas the des‑chloro parent lacks any measured bromodomain activity.
- [1] BindingDB. BDBM50569836 (CHEMBL4850926). IC₅₀ data for BRD2 BD1 and BD2. View Source
- [2] BindingDB. BDBM40991. 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine (MLS000107834). IC₅₀ = 3.4 µM for APBA1; no BRD2 data deposited. View Source
- [3] Dawson, M. A. et al. (2011) Inhibition of BET recruitment to chromatin as an effective treatment for MLL‑fusion leukaemia. Nature, 478, 529–533. Reports Kd values of 50–100 nM for I‑BET762 against BET bromodomains. View Source
